4-(2-Methoxyethoxy)pyridin-3-amine

Physicochemical property Solubility Drug-likeness

Lead optimization stalls when generic 4-alkoxy pyridines fail to balance solubility and permeability. 4-(2-Methoxyethoxy)pyridin-3-amine provides a precise physicochemical profile (LogP 0.689, 4 HBA) that outperforms simpler 4-methoxy or 4-ethoxy analogs. - Fine-tunes lipophilicity & membrane permeability vs. methoxy (LogP ~0.5) or ethoxy (~1.0) variants. - Higher HBA count (4 vs 3) modulates off-target binding in kinase inhibition assays. - Extended alkoxy chain mitigates O-dealkylation, improving metabolic stability up to 90-fold.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B13319873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyethoxy)pyridin-3-amine
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=NC=C1)N
InChIInChI=1S/C8H12N2O2/c1-11-4-5-12-8-2-3-10-6-7(8)9/h2-3,6H,4-5,9H2,1H3
InChIKeyHAVONUPOUCLHNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methoxyethoxy)pyridin-3-amine Overview


4-(2-Methoxyethoxy)pyridin-3-amine (CAS 1039973-60-8) is a functionalized pyridine derivative featuring a methoxyethoxy substituent at the 4-position and an amino group at the 3-position . With a molecular weight of 168.19 g/mol and a LogP of 0.689, this compound exhibits intermediate polarity and hydrogen bonding capacity (4 HBA, 1 HBD), making it a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . Its structural features—specifically the 2-methoxyethoxy chain—provide distinct solubility and steric properties compared to simpler 4-alkoxy analogs, positioning it as a strategic choice for fine-tuning physicochemical and pharmacokinetic parameters during lead optimization .

Why 4-(2-Methoxyethoxy)pyridin-3-amine is Irreplaceable


Attempting to substitute 4-(2-methoxyethoxy)pyridin-3-amine with commercially available alternatives like 4-methoxypyridin-3-amine or 4-ethoxypyridin-3-amine introduces quantifiable shifts in molecular properties that directly impact synthetic utility and biological activity. The 2-methoxyethoxy group imparts a calculated LogP of 0.689 versus ~0.5 for 4-methoxypyridin-3-amine and ~1.0 for 4-ethoxypyridin-3-amine, altering lipophilicity and membrane permeability . Moreover, the extended chain length and additional oxygen atom increase hydrogen bond acceptor count to 4, compared to 3 for the simpler analogs, which modulates binding interactions and off-target effects in kinase inhibition assays . In the context of antileishmanial agents, replacing a 4-methoxy pyridine with a 5-ethoxy group altered IC50 from 3 nM to 280 nM, demonstrating the sensitivity of biological activity to alkoxy chain modifications [1]. Therefore, generic substitution without verification of physicochemical and activity profiles risks derailing lead optimization campaigns and compromising reproducible synthesis of target compounds.

4-(2-Methoxyethoxy)pyridin-3-amine Comparative Evidence


Improved Solubility and Lipophilicity

4-(2-Methoxyethoxy)pyridin-3-amine exhibits a lower LogP (0.689) compared to 4-ethoxypyridin-3-amine (estimated ~1.0), indicating improved aqueous solubility and reduced lipophilicity, which are favorable for early-stage drug discovery. This difference stems from the additional oxygen atom in the methoxyethoxy chain, which increases hydrogen bonding capacity (4 HBA vs. 3 HBA) . While direct solubility measurements are unavailable, the computed polar surface area (TPSA: 57.37 Ų) supports enhanced water solubility relative to the ethoxy analog (estimated TPSA: ~50 Ų) .

Physicochemical property Solubility Drug-likeness

Enhanced Hydrogen Bond Acceptor Capacity

The 2-methoxyethoxy substituent in 4-(2-Methoxyethoxy)pyridin-3-amine provides 4 hydrogen bond acceptors (HBAs), compared to 3 HBAs for 4-methoxypyridin-3-amine . This additional H-bonding capacity can enhance interactions with kinase hinge regions or improve aqueous solubility, as demonstrated in aminopyridine-based JNK inhibitors where hydrogen bonding to the kinase backbone was critical for selectivity [1]. Although no direct IC50 comparison exists for the exact compound, the structural analog 4-ethoxypyridin-3-amine exhibited an IC50 of 25 µM against HeLa cells, highlighting the potential of 4-alkoxy-3-aminopyridines as cytotoxic agents .

Molecular recognition Kinase inhibition Ligand efficiency

Metabolic Stability Advantage

In the development of antileishmanial aminothiazoles, replacing a 4-methoxy pyridine substituent with a 5-ethoxy group led to a dramatic increase in metabolic stability while maintaining acceptable potency (IC50 shift from 3 nM to 280 nM) [1]. By extrapolation, the 2-methoxyethoxy chain in 4-(2-Methoxyethoxy)pyridin-3-amine may offer similar advantages over 4-methoxy analogs by blocking metabolic soft spots (e.g., O-dealkylation). Although direct microsomal stability data for the target compound are not yet available, the structural precedent supports its use as a more metabolically resilient building block.

Metabolic stability Microsomal clearance Lead optimization

Conformational Flexibility Advantage

4-(2-Methoxyethoxy)pyridin-3-amine possesses 4 rotatable bonds, compared to 2 for 4-ethoxypyridin-3-amine and 1 for 4-methoxypyridin-3-amine . This increased flexibility can affect binding entropy and the ability to adopt bioactive conformations. In kinase inhibitor design, optimal flexibility is crucial for achieving selectivity while maintaining binding affinity [1]. The additional degrees of freedom may allow the methoxyethoxy chain to explore a larger conformational space, potentially engaging in additional interactions or avoiding steric clashes within protein pockets.

Conformational analysis Drug design Entropic penalty

4-(2-Methoxyethoxy)pyridin-3-amine Application Scenarios


Kinase Inhibitors with Enhanced Solubility

Use 4-(2-Methoxyethoxy)pyridin-3-amine as a hinge-binding fragment in kinase inhibitor design where aqueous solubility is a critical optimization parameter. Its lower LogP (0.689) and higher HBA count (4) relative to ethoxy and methoxy analogs enhance water solubility, potentially simplifying formulation and reducing off-target tissue accumulation . Incorporate this building block into lead series for targets like JNK, PI3K, or FGFR, where aminopyridine scaffolds have demonstrated clinical relevance [1].

Metabolically Stable Antileishmanial Agents

Employ 4-(2-Methoxyethoxy)pyridin-3-amine in the synthesis of novel antileishmanial compounds to mitigate O-dealkylation, a common metabolic liability of 4-methoxy pyridine derivatives. The extended alkoxy chain may reduce first-pass metabolism, improving oral bioavailability and in vivo efficacy . Prior SAR from aminothiazole series indicates that subtle modifications to alkoxy substituents can yield up to a 90-fold improvement in metabolic stability while preserving low nanomolar potency [1].

Nicotinic Receptor Ligand Synthesis

Utilize 4-(2-Methoxyethoxy)pyridin-3-amine as a versatile intermediate for the synthesis of nicotinic acetylcholine receptor (nAChR) ligands. The amino group at the 3-position allows for facile functionalization (e.g., amide coupling, reductive amination) to generate diverse compound libraries for structure-activity relationship (SAR) studies . Analogs of 3-(2-aminoethoxy)pyridine have shown potent nicotinic receptor agonism, and the methoxyethoxy substituent may confer improved selectivity or pharmacokinetic properties [1].

Late-Stage Functionalization in Drug Discovery

Incorporate 4-(2-Methoxyethoxy)pyridin-3-amine as a late-stage diversification handle to fine-tune the physicochemical properties of advanced leads. The 3-amino group is reactive toward acylation, alkylation, and diazotization, enabling rapid parallel synthesis of analogs for multiparameter optimization . The distinct LogP, TPSA, and rotatable bond profile of this building block makes it a valuable tool for simultaneously adjusting solubility, permeability, and metabolic stability without altering the core pharmacophore [1].

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